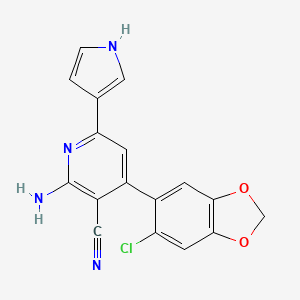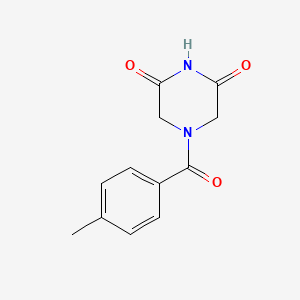![molecular formula C15H20N4OS B5409404 N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5409404.png)
N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as MPPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPTA is a thioacetamide derivative that has been synthesized using various methods, and has been found to exhibit significant biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, although it has been suggested that it may act by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancer pathways. This compound has also been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines, including TNF-alpha, IL-6, and IL-1beta. This compound has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been found to exhibit anti-microbial properties, inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for use in lab experiments, including its high purity and stability. This compound has also been found to exhibit low toxicity, making it a safe chemical for use in experiments. However, this compound has some limitations, including its limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of research could focus on the development of new synthesis methods for this compound, with the aim of increasing its yield and purity. Another area of research could focus on the elucidation of the mechanism of action of this compound, with the aim of identifying new therapeutic targets. Additionally, further studies could investigate the potential applications of this compound in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Métodos De Síntesis
N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide can be synthesized using various methods, including the reaction of 2-methylphenyl isothiocyanate with 5-methyl-4-propyl-1,2,4-triazole-3-thiol, followed by the reaction with acetic anhydride. Another method involves the reaction of 2-methylphenyl isothiocyanate with 5-methyl-4-propyl-1,2,4-triazole-3-thiol, followed by the reaction with acetyl chloride. These methods have been found to yield high purity this compound.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-4-9-19-12(3)17-18-15(19)21-10-14(20)16-13-8-6-5-7-11(13)2/h5-8H,4,9-10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZAXJDBRQATSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409328.png)

![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5409338.png)
![4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B5409349.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5409351.png)

![4-methyl-6-phenyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B5409363.png)
![4-(2-naphthyloxy)-1-[(3E)-3-pentenoyl]-4-piperidinecarboxylic acid](/img/structure/B5409366.png)

![7-acetyl-6-(3-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5409381.png)
![2-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5409412.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-methoxy-N-methylpyrimidine-5-carboxamide](/img/structure/B5409418.png)
![4-butyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5409424.png)
![ethyl 5-(4-chlorophenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409428.png)